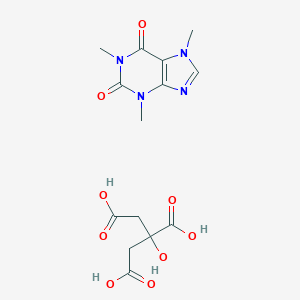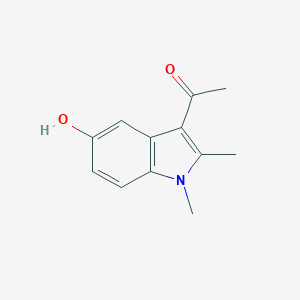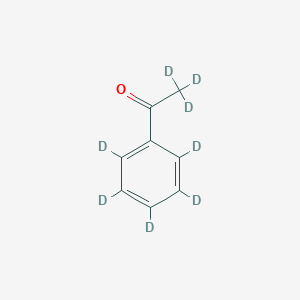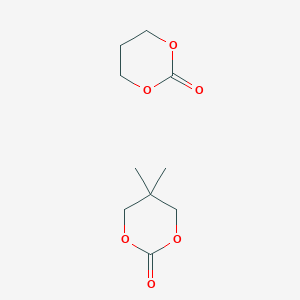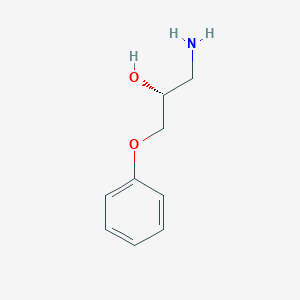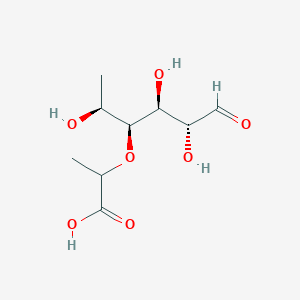
4-O-(1-Carboxyethyl)rhamnose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
Wirkmechanismus
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that 4-O-(1-Carboxyethyl)rhamnose exerts its effects by modulating the activity of certain enzymes and signaling pathways. 4-O-(1-Carboxyethyl)rhamnose has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-O-(1-Carboxyethyl)rhamnose has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
4-O-(1-Carboxyethyl)rhamnose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-O-(1-Carboxyethyl)rhamnose has anti-inflammatory and anti-tumor properties. 4-O-(1-Carboxyethyl)rhamnose has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, 4-O-(1-Carboxyethyl)rhamnose has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. 4-O-(1-Carboxyethyl)rhamnose is also stable and can be easily synthesized in large quantities. However, the synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, 4-O-(1-Carboxyethyl)rhamnose is expensive and not readily available, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using 4-O-(1-Carboxyethyl)rhamnose as a building block. Another area of research is the investigation of the potential therapeutic applications of 4-O-(1-Carboxyethyl)rhamnose in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of 4-O-(1-Carboxyethyl)rhamnose in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Conclusion:
In conclusion, 4-O-(1-Carboxyethyl)rhamnose is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment. 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Synthesemethoden
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form 4-O-(1-Carboxyethyl)rhamnose. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, 4-O-(1-Carboxyethyl)rhamnose has been shown to enhance plant growth and increase crop yield. In biotechnology, 4-O-(1-Carboxyethyl)rhamnose has been used as a building block for the synthesis of novel biomolecules.
Eigenschaften
CAS-Nummer |
128534-92-9 |
|---|---|
Produktname |
4-O-(1-Carboxyethyl)rhamnose |
Molekularformel |
C9H16O7 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
InChI-Schlüssel |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
Synonyme |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



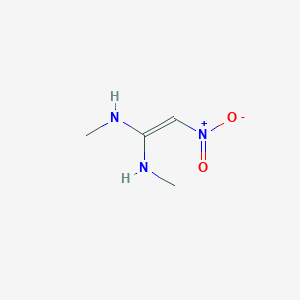
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
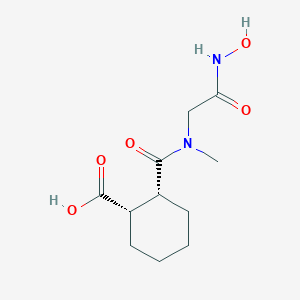
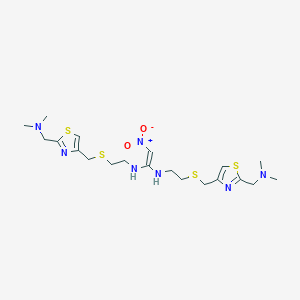
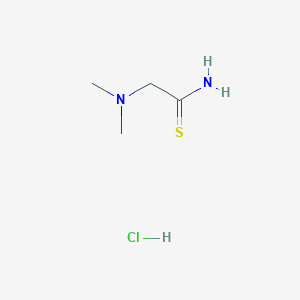
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
